

literature review of 2-Methyl-1,3-benzothiazol-5-ol research

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzothiazol-5-ol

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An In-depth Technical Guide to the Research of **2-Methyl-1,3-benzothiazol-5-ol**

Introduction

2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5][6] The 2-methyl and 5-hydroxyl substitutions on the benzothiazole ring system make **2-Methyl-1,3-benzothiazol-5-ol** a versatile precursor for the synthesis of novel derivatives with tailored therapeutic potential.[7] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological evaluation of **2-Methyl-1,3-benzothiazol-5-ol** and its derivatives, with a focus on its role as a scaffold for developing potent enzyme inhibitors.

Physicochemical Properties

The fundamental chemical and physical properties of **2-Methyl-1,3-benzothiazol-5-ol** are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NOS	[8]
Molecular Weight	165.21 g/mol	[8]
CAS Number	68867-14-1	[8]
Appearance	Solid	
Melting Point	193-195 °C	
IUPAC Name	2-methyl-1,3-benzothiazol-5-ol	[8]
InChI Key	LAKVUPMDDFICNR-UHFFFAOYSA-N	
SMILES	Cc1nc2cc(O)ccc2s1	

Synthesis and Derivatization

The synthesis of the benzothiazole nucleus is a well-established area of organic chemistry, often involving the condensation of 2-aminobenzenethiol with various electrophiles like aldehydes, ketones, or acids.[1][9] Recent advancements have focused on developing more efficient, environmentally friendly, and catalytically driven methods.[1][7]

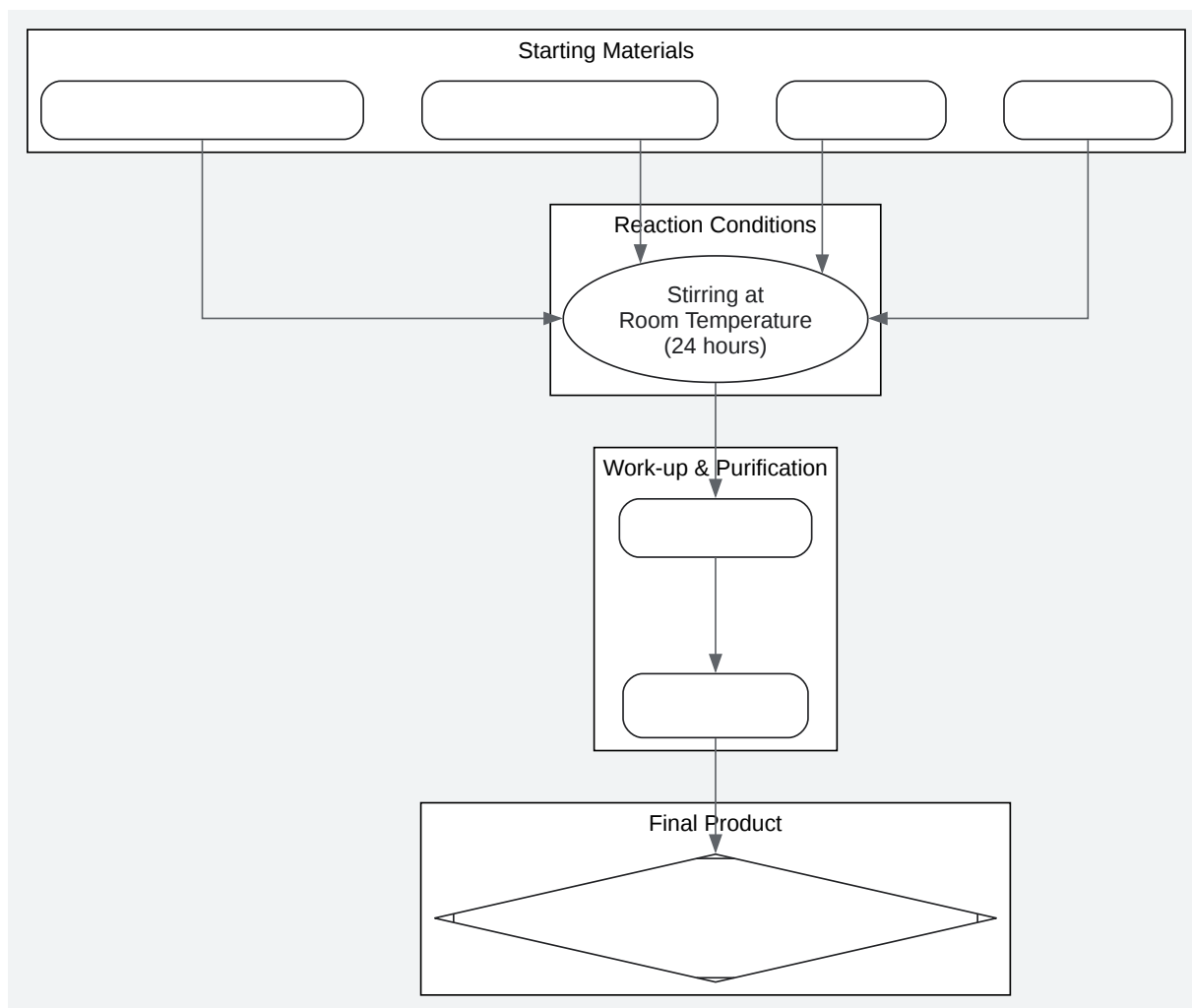
For **2-Methyl-1,3-benzothiazol-5-ol**, a key application is its use as a starting material for the synthesis of derivatives with enhanced biological activity. A primary synthetic route involves the O-alkylation of the hydroxyl group.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives

The following protocol is adapted from the synthesis of monoamine oxidase (MAO) inhibitors derived from **2-Methyl-1,3-benzothiazol-5-ol**. [6]

- **Dissolution:** Dissolve 2-methylbenzo[d]thiazol-5-ol (1 equivalent) in dimethylformamide (DMF).

- Addition of Reagents: Add the appropriate substituted benzyl bromide derivative (1 equivalent) and potassium carbonate (K_2CO_3) (2-3 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 24 hours.
- Work-up: Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.
- Purification: Dissolve the resulting residue in ethyl acetate and allow it to recrystallize to yield the pure product.
- Characterization: Confirm the structure of the synthesized derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Determine the purity using High-Performance Liquid Chromatography (HPLC).^[6]



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Caption: General workflow for the synthesis of 5-(benzyloxy)-2-methylbenzo[d]thiazole derivatives.

Biological Activities and Applications

The benzothiazole scaffold is associated with a diverse range of biological activities. For derivatives of **2-Methyl-1,3-benzothiazol-5-ol**, research has particularly highlighted their potent enzyme inhibitory effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.^[6]

Recent studies have demonstrated that derivatives of **2-Methyl-1,3-benzothiazol-5-ol** are potent inhibitors of both MAO-A and MAO-B.^[6] The inhibitory activity is often evaluated in terms of the half-maximal inhibitory concentration (IC_{50}), with lower values indicating higher potency.

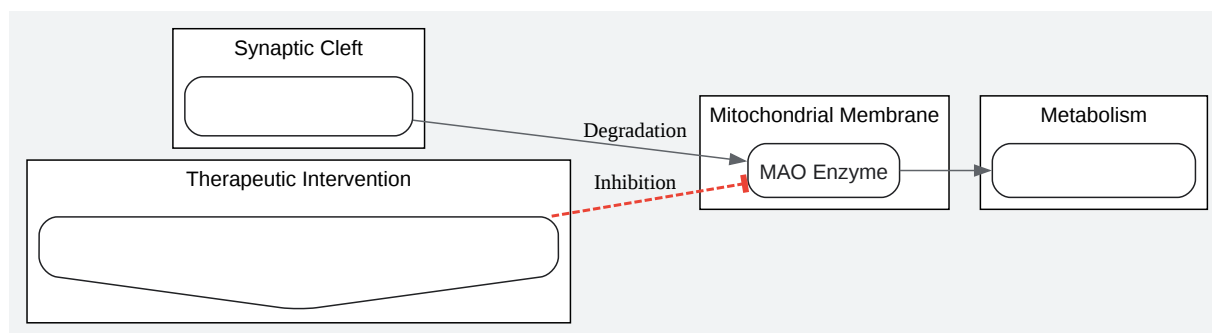
Compound	Substituent (on benzyl ring)	MAO-A IC ₅₀ (μM)	MAO-B IC ₅₀ (μM)	Selectivity Index (MAO- A/MAO-B)
5a	4-Fluoro	> 100	0.0078	> 12820
5b	4-Bromo	1.18	0.0088	134
5c	4-Iodo	1.83	0.0056	327
5d	4-Nitro	> 100	0.0052	> 19230
5e	4-Chloro	0.132	0.0054	24
5f	3-Chloro	1.05	0.0110	95
5g	2-Chloro	0.829	0.0100	83

Data adapted
from Van der
Walt et al., 2024.

[6] The study synthesized a series of compounds where the hydroxyl group of 2-methylbenzo[d]thiazol-5-ol or -6-ol was reacted with substituted benzyl bromides. The table shows data for the 5-O-substituted series.

The data reveals that these compounds are exceptionally potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[6] Several derivatives, such as 5a and 5d, also exhibit high

selectivity for MAO-B over MAO-A.[6]



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Caption: Mechanism of MAO inhibition by **2-methyl-1,3-benzothiazol-5-ol** derivatives.

Antioxidant Activity

The benzothiazole nucleus is a known pharmacophore in compounds exhibiting antioxidant properties.[10][11][12] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[13] Antioxidants can neutralize these harmful species. The phenolic hydroxyl group at the 5-position of **2-Methyl-1,3-benzothiazol-5-ol** is a key structural feature that suggests inherent antioxidant potential, as phenolic compounds are well-known radical scavengers. Studies on related benzothiazole and thiazole derivatives confirm that the presence of hydroxyl groups contributes significantly to their ability to mitigate oxidative damage.[11][13]

Other Potential Activities

The broader class of benzothiazole derivatives has been investigated for a multitude of other therapeutic applications, suggesting further avenues of research for **2-Methyl-1,3-benzothiazol-5-ol** derivatives. These include:

- Antimicrobial and Antifungal Activity: Various benzothiazoles have shown efficacy against bacterial and fungal strains.[\[2\]](#)[\[5\]](#)
- Anticancer Activity: Some benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#)
- Anti-inflammatory Activity: The scaffold is present in compounds with reported anti-inflammatory effects.[\[1\]](#)

Detailed Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is a generalized method based on procedures described for evaluating benzothiazole-based MAO inhibitors.[\[14\]](#)[\[15\]](#)

- Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine, a non-fluorescent substrate, is prepared in a suitable buffer (e.g., potassium phosphate buffer).
- Inhibitor Preparation: The synthesized **2-Methyl-1,3-benzothiazol-5-ol** derivatives are dissolved (typically in DMSO) and serially diluted to achieve a range of concentrations.
- Assay Procedure:
 - In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
 - Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.
 - Initiate the enzymatic reaction by adding the kynuramine substrate.
 - Incubate for another period (e.g., 20-30 minutes) at 37 °C.
 - Stop the reaction by adding a basic solution (e.g., NaOH).

- **Fluorescence Measurement:** The enzymatic reaction converts kynuramine to 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~310 nm and emission at ~400 nm).
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.

Conclusion

2-Methyl-1,3-benzothiazol-5-ol is a valuable chemical scaffold with significant potential in drug discovery. Its straightforward derivatization, particularly at the 5-hydroxyl position, allows for the synthesis of compounds with potent and selective biological activities. The exceptional MAO-B inhibitory potency of its benzyloxy derivatives highlights its promise for the development of new therapeutics for neurodegenerative diseases.[6] Future research should continue to explore the structure-activity relationships of this scaffold, investigate its antioxidant and other potential pharmacological properties, and optimize lead compounds for in vivo efficacy and safety.

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